他西美替酮

描述

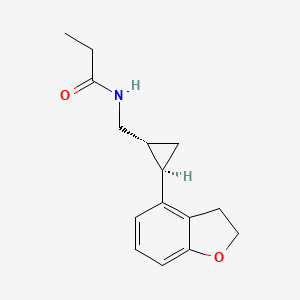

Tasimelteon is a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder (Non-24) and night time sleep disturbances in patients with Smith-Magenis Syndrome (SMS). It is available only with a doctor’s prescription .

Synthesis Analysis

The synthetic method forming tasimelteon is described in detail, with its full analytical, spectroscopic, and enantiopurity characterization .Molecular Structure Analysis

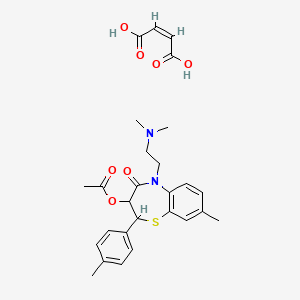

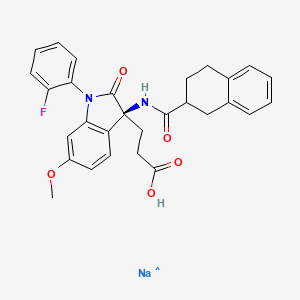

Tasimelteon has the molecular formula C15H19NO2 and a molar mass of 245.322 g·mol−1 . It contains two chiral centers .Chemical Reactions Analysis

Tasimelteon is extensively metabolized in the liver, primarily through CYP1A2 and CYP3A4-mediated pathways .Physical And Chemical Properties Analysis

Tasimelteon has a molecular weight of 245.32 and a molecular formula of C15H19NO2 . It is stable if stored as directed and should be protected from light and heat .科学研究应用

Specific Scientific Field

Summary of the Application

Tasimelteon (HETLIOZ™) is an orally bioavailable agonist of the melatonin MT1 and MT2 receptors that has been approved in the US for the treatment of non-24-hour sleep–wake disorder . This disorder is common in totally blind individuals and is thought to be due to disorganization of the circadian rhythm due to lack of synchronisation with light .

Methods of Application or Experimental Procedures

Tasimelteon is administered orally . It works by acting as an agonist at melatonin MT1 and MT2 receptors, which are believed to be involved in the control of circadian rhythms .

Results or Outcomes

In two randomized, double-masked, multicentre, phase III trials, totally blind individuals with Non-24 who received oral tasimelteon 20 mg once nightly were significantly more likely than those receiving placebo to entrain the circadian pacemaker . Sleep/wake parameters and functioning were also improved with tasimelteon .

Drug Interaction Studies

Specific Scientific Field

Summary of the Application

Tasimelteon has been studied for its potential interactions with other drugs, specifically those that inhibit or induce the CYP1A2 or CYP3A4 metabolic pathways .

Methods of Application or Experimental Procedures

These studies typically involve administering Tasimelteon along with a drug known to affect the CYP1A2 or CYP3A4 pathways, and then monitoring for any changes in the pharmacokinetics of either drug .

Results or Outcomes

The studies showed the potential for significant effects with the concomitant use of tasimelteon and drugs inhibiting or inducing the CYP1A2 or CYP3A4 metabolic pathways .

Treatment of Sleep Disturbances in Smith-Magenis Syndrome (SMS)

Specific Scientific Field

Summary of the Application

Smith-Magenis Syndrome (SMS) is a rare developmental disorder that results from an interstitial deletion of human chromosome 17p11.2, and in rare cases from an RAI1 gene mutation . The most common symptom of SMS is a severe sleep disorder associated with significant disruption in the lives of patients and their families .

Methods of Application or Experimental Procedures

This study was a double-blind, randomized, two-period, 4-week crossover study that evaluated the effects of tasimelteon versus placebo on sleep disturbances of individuals with SMS .

Results or Outcomes

Tasimelteon demonstrated clinically meaningful and statistically significant improvements in sleep quality and total sleep time in SMS patients . These results suggest that tasimelteon can be a novel therapy for the treatment of circadian dysfunction and sleep disturbance in patients with SMS .

Treatment of Major Depressive Disorder (MDD)

Specific Scientific Field

Summary of the Application

Tasimelteon has been studied for its potential to improve symptoms of depression in patients with Major Depressive Disorder (MDD) .

Methods of Application or Experimental Procedures

The study involved administering Tasimelteon to patients with MDD and evaluating its effects on depressive symptoms .

Results or Outcomes

Tasimelteon was shown to improve symptoms of depression in African American patients with MDD . This may suggest a circadian component in the etiology and treatment of Major Depression .

Persistence of Efficacy in Improving Sleep Disturbances in Patients With Smith-Magenis Syndrome (SMS)

Specific Scientific Field

Summary of the Application

Smith-Magenis Syndrome (SMS) is a rare neurodevelopmental disorder resulting from an interstitial deletion of chromosome 17p11.2, or from a point mutation in the RAI1 gene . Severe sleep disorder is almost universal in patients with SMS and poses a significant challenge to patients and their families .

Methods of Application or Experimental Procedures

Following a 4-week crossover study, all eligible participants had the option to enroll in an open-label extension . Participants in the open-label extension provided daily diary sleep quality (DDSQ), and daily diary total sleep time (DDTST) measures via parental post sleep questionnaire and characterized behavior using the Aberrant Behavior Checklist (ABC) .

Results or Outcomes

Tasimelteon continued to show improvement in the primary endpoints of 50% worst sleep quality and 50% worst total nighttime sleep duration when compared to baseline . Tasimelteon also improved overall sleep quality and overall total nighttime sleep duration . ABC scores also improved with tasimelteon . These results further confirm tasimelteon as a novel therapy for the treatment of sleep disorders in patients with SMS and may provide benefit for behavioral symptoms .

安全和危害

Tasimelteon is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

未来方向

Tasimelteon is currently the only drug available for the treatment of N24HSWD and was granted orphan drug status by the FDA in 2010 . It has also been approved for the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome in patients .

Relevant papers on Tasimelteon include a review in Non-24-Hour Sleep-Wake Disorder in Totally Blind Individuals , a report on its first global approval , and a study on its safety and efficacy in improving sleep in Smith-Magenis syndrome .

属性

IUPAC Name |

N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209826 | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

442.553°C | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Tasimelteon is a selective dual agonist of the melatonin receptors MT1 and MT2. | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tasimelteon | |

CAS RN |

609799-22-6 | |

| Record name | Tasimelteon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasimelteon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TASIMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)

![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)